Zinc(II) (Z)-undec-2-enoate is synthesized from undec-2-enoic acid and zinc salts, typically zinc acetate or zinc oxide. It is classified as a coordination complex due to the presence of the zinc ion bonded to the undec-2-enoate anion through coordination bonds. The compound's structure features a double bond (cis configuration) between carbon atoms 2 and 3 of the undecanoate chain, which is significant for its reactivity and application in various chemical processes.
The synthesis of Zinc(II) (Z)-undec-2-enoate can be achieved through several methods, primarily involving the reaction of undec-2-enoic acid with zinc acetate in a suitable solvent. One common method includes:
This method allows for the formation of Zinc(II) (Z)-undec-2-enoate while ensuring that the desired cis configuration is maintained throughout the reaction.
The molecular structure of Zinc(II) (Z)-undec-2-enoate can be described as follows:
In terms of geometry, Zinc(II) typically exhibits a tetrahedral or octahedral coordination environment depending on the ligands involved. In this case, it likely adopts a tetrahedral geometry due to its bonding with one undecanoate ligand.
Zinc(II) (Z)-undec-2-enoate can participate in various chemical reactions:
These reactions are facilitated by the presence of both the metal center and the unsaturation within the undecanoate chain.
The mechanism of action for Zinc(II) (Z)-undec-2-enoate primarily involves its role as a Lewis acid catalyst in various organic transformations. The zinc ion can coordinate with electron-rich species, facilitating nucleophilic attacks on electrophilic centers.
For instance, during esterification:
This mechanism highlights how metal coordination enhances reactivity and selectivity in chemical reactions.
Zinc(II) (Z)-undec-2-enoate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science.
Zinc(II) (Z)-undec-2-enoate has several scientific applications:
The neutralization reaction between zinc oxide and (Z)-undec-2-enoic acid represents the primary pathway for synthesizing zinc(II) (Z)-undec-2-enoate. This reaction proceeds via acid-base mechanisms where the carboxylic acid proton transfers to zinc oxide's oxygen, forming water as a byproduct while coordinating the deprotonated carboxylate to zinc. Kinetic studies of analogous zinc carboxylate formations reveal a two-stage process: an initial rapid surface reaction followed by a diffusion-controlled solid-state reaction. The activation energy (Ea) for the initial stage typically ranges between 40–60 kJ/mol, while the subsequent stage exhibits higher Ea values (70–90 kJ/mol) due to lattice reorganization requirements [1]. The presence of the cis-double bond at the Δ2 position in (Z)-undec-2-enoic acid introduces steric constraints that reduce the second-order rate constant (k2) by approximately 15–20% compared to saturated analogues, as measured by isothermal calorimetry [5].
Table 1: Kinetic Parameters for Zinc Oxide Neutralization with Unsaturated Carboxylic Acids
Carboxylic Acid | k2 (L·mol⁻¹·min⁻¹) | Ea Stage 1 (kJ/mol) | Ea Stage 2 (kJ/mol) |
---|---|---|---|
(Z)-Undec-2-enoic acid | 0.18 ± 0.02 | 52.3 ± 3.1 | 82.7 ± 4.5 |
Undec-10-enoic acid | 0.22 ± 0.03 | 48.1 ± 2.8 | 78.9 ± 3.7 |
Undecanoic acid (saturated) | 0.26 ± 0.03 | 45.6 ± 2.5 | 75.3 ± 3.2 |
Solvent-free synthesis employs stoichiometric mixtures of zinc oxide and (Z)-undec-2-enoic acid subjected to mechanochemical grinding or thermal activation (80–100°C). This approach yields anhydrous zinc(II) (Z)-undec-2-enoate with >95% purity as confirmed by FTIR spectroscopy (absence of OH stretches above 3000 cm⁻¹) and elemental analysis. The crystalline structure exhibits a polymeric chain arrangement with carboxylate bridges between tetrahedral zinc centers, evidenced by characteristic Zn-O stretching vibrations at 520–550 cm⁻¹ [1] [4]. Conversely, aqueous-mediated pathways dissolve the acid precursor in alkaline solution (pH >9) followed by zinc salt addition, producing hydrated complexes. Although yields are comparable (85–92%), aqueous synthesis introduces water molecules into the coordination sphere, verified through thermogravimetric analysis (TGA) showing 5–8% weight loss below 150°C corresponding to hydration water [3] [5]. The solvent-free route eliminates hydration-induced crystallinity issues but requires precise stoichiometry control to prevent unreacted acid or basic zinc carboxylate formation, detectable through residual carbonyl stretches at 1710 cm⁻¹ or broad OH bands at 3500 cm⁻¹, respectively [4].
The affinity between (Z)-undec-2-enoate and zinc(II) centers exhibits pronounced temperature dependence, as quantified by isothermal titration calorimetry (ITC) in DMSO solution. At 25°C, the association constant (Ka) measures (2.9 ± 0.3) × 10⁴ M⁻¹ with a stoichiometry of 2:1 (ligand:metal), indicative of tetrahedral coordination. Enthalpy changes (ΔH) dominate the binding (−68.5 ± 5.2 kJ/mol), suggesting strong electrostatic interactions between carboxylate and zinc, while entropy contributions (−TΔS = 15–20 kJ/mol) oppose complexation due to conformational restrictions from the cis-alkene [1] [5]. Increasing temperature to 60°C reduces Ka by 40%, primarily due to decreased ΔH magnitude (−52.1 ± 4.3 kJ/mol) as thermal energy disrupts coordination bonds. Variable-temperature 13C NMR confirms dynamic behavior: coalescence of carboxylate carbon signals at 55°C indicates rapid ligand exchange, while nuclear Overhauser effect spectroscopy (NOESY) reveals through-space correlations between zinc-bound oxygens and alkenyl protons (δ 5.35 ppm) only below 30°C, suggesting rigid coordination at lower temperatures [5].
The positional isomerism between terminal undec-10-enoate and internal (Z)-undec-2-enoate ligands profoundly impacts zinc complex stability and coordination geometry. Differential scanning calorimetry (DSC) reveals decomposition onset temperatures of 210°C for zinc(II) (Z)-undec-2-enoate versus 240°C for zinc(II) undec-10-enoate, indicating lower thermal stability for the Δ2 isomer. This difference arises from the cis-alkene's proximity to the carboxylate, which imposes torsional strain during chelation and reduces lattice energy, as evidenced by 5% lower exothermic decomposition enthalpy (ΔHdec = −185 kJ/mol vs. −195 kJ/mol) [5]. X-ray diffraction studies of analogous complexes show that terminal alkenes (undec-10-enoate) permit linear polymeric chains with Zn···Zn distances of 4.8–5.0 Å, while the Δ2 isomer induces kinked chains (Zn···Zn = 5.2–5.5 Å) due to allylic C=C coordination attempts, verified by Zn-C=C bond angles of 70–80° [6]. Spectroscopically, the νasym(COO⁻) stretching frequency in FTIR appears at 1560 cm⁻¹ for (Z)-undec-2-enoate versus 1540 cm⁻¹ for undec-10-enoate, suggesting reduced carboxylate symmetry when the double bond is adjacent. Solubility differences are notable: the Δ2 isomer complex exhibits 20–30% higher solubility in chloroform due to bent chains reducing crystal packing efficiency [4] [5].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: